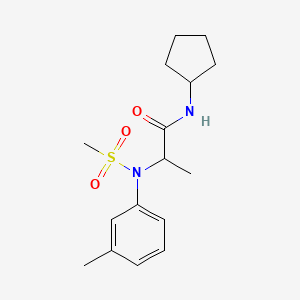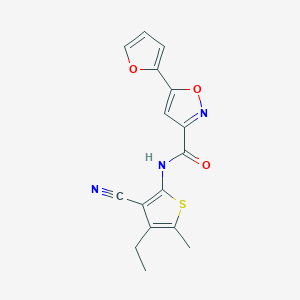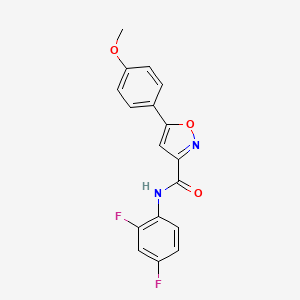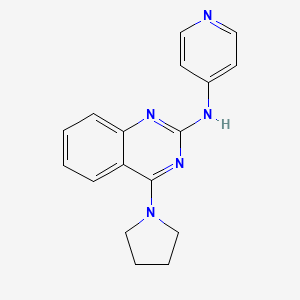![molecular formula C16H13NO2S B4461207 6-methyl-4-[(2-pyridinylthio)methyl]-2H-chromen-2-one](/img/structure/B4461207.png)
6-methyl-4-[(2-pyridinylthio)methyl]-2H-chromen-2-one
Vue d'ensemble
Description
6-methyl-4-[(2-pyridinylthio)methyl]-2H-chromen-2-one is a chemical compound that is also known as PTC-209. It is a small molecule inhibitor of BMI-1, which is a transcriptional repressor of the polycomb group family. PTC-209 has been studied extensively for its potential use in cancer therapy due to its ability to inhibit the self-renewal of cancer stem cells.
Mécanisme D'action
PTC-209 inhibits the self-renewal of cancer stem cells by binding to and inhibiting BMI-1, which is a transcriptional repressor of the polycomb group family. BMI-1 plays a critical role in the self-renewal of cancer stem cells by regulating the expression of genes involved in stem cell maintenance and differentiation.
Biochemical and Physiological Effects:
PTC-209 has been shown to have a selective inhibitory effect on cancer stem cells, while sparing normal stem cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. PTC-209 has a favorable pharmacokinetic profile and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
PTC-209 has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied for its potential use in cancer therapy. However, PTC-209 has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for research on PTC-209. One area of research is the development of more potent and selective inhibitors of BMI-1. Another area of research is the development of combination therapies that include PTC-209 and other anticancer agents. Additionally, further studies are needed to evaluate the safety and efficacy of PTC-209 in clinical trials.
Applications De Recherche Scientifique
PTC-209 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the self-renewal of cancer stem cells in several types of cancer, including breast cancer, pancreatic cancer, and glioblastoma. PTC-209 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propriétés
IUPAC Name |
6-methyl-4-(pyridin-2-ylsulfanylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-11-5-6-14-13(8-11)12(9-16(18)19-14)10-20-15-4-2-3-7-17-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFZQIKIIRJHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B4461125.png)

![1-(4-fluorobenzyl)-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4461133.png)
![2-(2-furylmethyl)-6-(2-phenylethyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B4461138.png)
![N-(5-chloro-2-methylphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4461145.png)

![4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461167.png)
![2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B4461184.png)
![N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-thiophenecarboxamide](/img/structure/B4461187.png)


![2-(methoxymethyl)-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4461209.png)

![N-{3-[(4-amino-2-quinazolinyl)amino]phenyl}acetamide](/img/structure/B4461220.png)